Regioisomeric Identity: A Crucial Factor for Target Molecule Synthesis
This compound's specific 4-chloro-2-fluoro substitution pattern is essential for constructing the 3-(4-chloro-2-fluorobenzyl) moiety in the JAK2 inhibitor LY2784544 (Gandotinib) [1]. The regioisomer 2-Chloro-1-(chloromethyl)-4-fluorobenzene (CAS: 93286-22-7) [2] would, if substituted, produce an incorrect regioisomer of the final drug candidate, as the chlorine and fluorine positions are swapped relative to the benzylic group. This demonstrates that the compound's value is intrinsically tied to its precise atomic arrangement for synthesizing patented or literature-known molecules.
| Evidence Dimension | Regiochemistry for JAK2 Inhibitor Synthesis |
|---|---|
| Target Compound Data | 4-Chloro-2-fluorobenzyl chloride (Cl at position 4, F at position 2 relative to CH2Cl) |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzyl chloride (Cl at position 2, F at position 4) |
| Quantified Difference | Inverted substitution pattern leads to an entirely different final compound upon reaction. |
| Conditions | Synthesis of LY2784544 (Gandotinib) JAK2 inhibitor. |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable for successfully replicating a published synthesis of a specific drug candidate or intermediate.
- [1] Campbell, A. N., et al. (2013). The Development of a Robust Process for a JAK2 Inhibitor. Organic Process Research & Development, 17(2), 273-281. (Reference cited in Bio-Delta product description). View Source
- [2] PubChem. (2025). 2-Chloro-1-(chloromethyl)-4-fluorobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2725064 View Source
